molecular formula C9H11NO B12001158 3-Phenylpropionaldoxime

3-Phenylpropionaldoxime

Cat. No.: B12001158
M. Wt: 149.19 g/mol
InChI Key: WSTRHGOVAOUOJW-CSKARUKUSA-N
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Description

3-Phenylpropionaldoxime is an organic compound with the molecular formula C9H11NO It is a derivative of 3-phenylpropionaldehyde, where the aldehyde group is converted to an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylpropionaldoxime can be synthesized through the reaction of 3-phenylpropionaldehyde with hydroxylamine. The reaction typically occurs in a biphasic system of butyl acetate and water, where the aldehyde reacts with hydroxylamine to form the oxime . The reaction conditions often involve mild temperatures and neutral pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of biocatalysts, such as phenylacetaldoxime dehydratase from Bacillus species, has been explored to enhance the efficiency and yield of the reaction . This enzymatic method offers a sustainable and environmentally friendly approach to producing the compound.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropionaldoxime undergoes several types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and other electrophiles.

Major Products

    Oxidation: Phenylpropionitrile.

    Reduction: 3-Phenylpropylamine.

    Substitution: Various substituted oximes and derivatives.

Scientific Research Applications

3-Phenylpropionaldoxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenylpropionaldoxime involves its conversion to other bioactive compounds through enzymatic reactions. For example, phenylacetaldoxime dehydratase catalyzes the dehydration of the oxime group to form nitriles . These nitriles can then participate in further biochemical pathways, leading to the formation of various bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

  • Phenylacetaldoxime
  • 4-Phenylbutyraldoxime
  • 2-Phenylpropionaldoxime

Comparison

3-Phenylpropionaldoxime is unique due to its specific structure and reactivity. Unlike phenylacetaldoxime, which has a simpler structure, this compound has an additional carbon in the chain, which influences its reactivity and applications. Compared to 4-Phenylbutyraldoxime, this compound has a shorter carbon chain, affecting its physical and chemical properties. 2-Phenylpropionaldoxime, on the other hand, has a different substitution pattern, leading to variations in its reactivity and biological activity .

Biological Activity

3-Phenylpropionaldoxime (PPOx) is a compound that has garnered attention in various fields, particularly in plant biology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms, and applications, supported by data tables and relevant research findings.

This compound is an oxime derivative characterized by its phenylpropionic structure. Its biological activity is largely attributed to its role as a precursor in the biosynthesis of various defense compounds in plants. The compound can undergo several chemical transformations, including:

  • Oxidation : The oxime group can be oxidized to form nitriles.
  • Reduction : It can be reduced to form amines.
  • Substitution : The oxime group can participate in substitution reactions to yield various derivatives.

These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Biological Role in Plants

In plant systems, PPOx acts as a precursor to complex defense compounds. Research indicates that it is involved in the biosynthesis of cyanogenic glucosides and glucosinolates, which are crucial for plant defense against herbivores and pathogens . Specifically, PPOx can be converted into phenylacetonitrile (PAN) through enzymatic dehydration, highlighting its significance in plant metabolic pathways.

Table 1: Comparison of Aldoximes and Their Biological Activities

CompoundPrecursor of Defense CompoundsBiological Activity
This compoundYesDefense against herbivores
PhenylacetaldoximeYesPrecursor to amygdalin
IsobutyraldoximeNoLimited biological activity

Research Findings and Case Studies

Recent studies have explored the enzymatic pathways involving PPOx. For instance, a study screened over 540 bacterial strains for their ability to metabolize various aldoximes, including PPOx. The results indicated significant enzymatic activity associated with PPOx degradation, suggesting its potential role in microbial interactions with plants .

Case Study: Plant-Bacteria Interactions

In a notable case study, researchers examined the interaction between PPOx-producing plants and specific bacterial strains. They found that certain bacteria could utilize PPOx as a substrate, leading to enhanced plant growth and resilience against environmental stressors. This interaction underscores the ecological significance of PPOx in promoting beneficial plant-microbe relationships .

Potential Therapeutic Applications

Beyond its role in plants, this compound is being investigated for its potential therapeutic applications. The compound's ability to form bioactive derivatives through metabolic pathways makes it a candidate for drug development. For example, its conversion into phenylpropylamine could have implications in pharmacology due to the known effects of amines on neurotransmitter systems .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(NE)-N-(3-phenylpropylidene)hydroxylamine

InChI

InChI=1S/C9H11NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8,11H,4,7H2/b10-8+

InChI Key

WSTRHGOVAOUOJW-CSKARUKUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC/C=N/O

Canonical SMILES

C1=CC=C(C=C1)CCC=NO

Origin of Product

United States

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